4-methoxy-N-{2-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzene-1-sulfonamide
Description
The compound 4-methoxy-N-{2-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzene-1-sulfonamide features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a sulfanyl-linked 3-(trifluoromethyl)benzyl group at position 6 and a 4-methoxybenzenesulfonamide moiety at position 3 via an ethyl linker. This structure combines a heterocyclic scaffold with electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups, making it a candidate for diverse biological activities, including enzyme inhibition or antimicrobial effects .
Properties
IUPAC Name |
4-methoxy-N-[2-[6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O3S2/c1-33-17-5-7-18(8-6-17)35(31,32)26-12-11-20-28-27-19-9-10-21(29-30(19)20)34-14-15-3-2-4-16(13-15)22(23,24)25/h2-10,13,26H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDWZVQBZAYQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions.
Attachment of the Benzylthio Group: This step involves the nucleophilic substitution of a benzylthio group onto the triazolopyridazine core.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methoxybenzenesulfonyl chloride to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzylthio and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding alcohols or amines.
Scientific Research Applications
4-methoxy-N-{2-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Pharmaceuticals: It may be used in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Materials Science: The compound’s properties could be exploited in the design of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the triazolopyridazine ring are likely to play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs primarily differ in substituents on the triazolo-pyridazine core or sulfonamide/amide groups. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
- Sulfonamide vs. The sulfonamide’s stronger electron-withdrawing nature may enhance binding to enzymes like kinases or bromodomains .
- Trifluoromethyl Phenyl Group : The 3-CF3-benzyl group is conserved in multiple analogs (e.g., ) and likely contributes to hydrophobic interactions and metabolic stability .
- Methoxy vs. Methyl Substituents : The target’s 4-methoxy group (electron-donating) may improve solubility compared to 4-methyl () but could reduce membrane permeability .
Bioactivity and Molecular Modeling Insights
- Antimicrobial Activity : Triazolo-pyridazine derivatives with sulfonamide/carbamide groups (e.g., ) exhibit moderate antimicrobial effects, suggesting the target compound may share similar activity depending on substituent optimization .
- Bromodomain Inhibition : AZD5153 () demonstrates that methoxy and piperidyl groups on the triazolo-pyridazine core enhance BRD4 binding. The target compound’s 4-methoxybenzenesulfonamide may similarly engage polar residues in enzyme pockets .
- Docking Scores : Analogs like F5037-0106 () with phenylsulfanyl and propanamide substituents show high GOLD scores (82.8), indicating that the target’s sulfanyl and ethylsulfonamide groups could favor similar binding modes .
Chemical Similarity Metrics
Using Tanimoto coefficients (), the target compound shares >70% structural similarity with benzamide analogs () and triazolo-pyridazine-based bromodomain inhibitors (). This suggests overlapping bioactivity profiles, such as kinase or epigenetic modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
